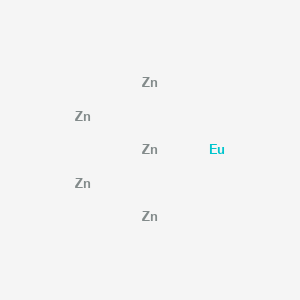
Europium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium;ZINC is a compound formed by the combination of europium, a rare earth element, and zinc, a transition metal Europium is known for its unique luminescent properties, making it valuable in various technological applications Zinc, on the other hand, is widely used in numerous industrial processes due to its corrosion-resistant properties and role as an essential trace element in biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Solid-State Reaction: : One common method for synthesizing europium;ZINC compounds involves a solid-state reaction. This process typically requires high temperatures and involves mixing europium oxide (Eu₂O₃) with zinc oxide (ZnO) in a stoichiometric ratio. The mixture is then heated in a furnace at temperatures around 800°C to 1000°C to facilitate the reaction and form the desired compound .
-
Chemical Vapor Deposition (CVD): : Another method involves the use of chemical vapor deposition. In this process, europium and zinc precursors are vaporized and then deposited onto a substrate under controlled conditions. This method allows for precise control over the composition and structure of the resulting compound .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale solid-state reactions in rotary kilns or fluidized bed reactors. These methods ensure uniform mixing and efficient heat transfer, resulting in high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Europium;ZINC compounds can undergo oxidation reactions, where europium is typically oxidized from the +2 to the +3 oxidation state. This reaction is often facilitated by exposure to oxygen or other oxidizing agents .
-
Reduction: : Reduction reactions can also occur, where europium is reduced from the +3 to the +2 oxidation state. This can be achieved using reducing agents such as hydrogen gas or zinc metal .
-
Substitution: : Substitution reactions involve the replacement of one ligand or atom in the compound with another. For example, this compound compounds can undergo ligand exchange reactions with various organic ligands to form new complexes .
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents for this compound compounds.
Reducing Agents: Hydrogen gas, zinc metal, and sodium borohydride are typical reducing agents.
Ligands: Organic ligands such as acetylacetonate and phenanthroline are often used in substitution reactions.
Major Products
Oxidation: Europium(III) oxide (Eu₂O₃) and zinc oxide (ZnO) are common products of oxidation reactions.
Reduction: Europium(II) oxide (EuO) and elemental zinc are typical products of reduction reactions.
Substitution: New this compound complexes with different ligands are formed as products of substitution reactions.
Scientific Research Applications
Europium;ZINC compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of europium;ZINC compounds is primarily based on their luminescent properties. When excited by ultraviolet or visible light, europium ions in the compound emit light at specific wavelengths, making them useful in various imaging and diagnostic applications. The luminescence is due to the electronic transitions within the europium ions, which are influenced by the surrounding zinc atoms and ligands .
Comparison with Similar Compounds
Similar Compounds
Europium(III) oxide (Eu₂O₃): A common europium compound with similar luminescent properties but without the influence of zinc.
Zinc oxide (ZnO): A widely used zinc compound known for its semiconductor properties and applications in electronics.
Europium-doped zinc sulfide (ZnSEu): A compound used in phosphors and displays, combining the properties of europium and zinc in a different matrix.
Uniqueness
Europium;ZINC compounds are unique due to the synergistic effects of europium and zinc. The presence of zinc enhances the stability and luminescent properties of europium, making these compounds particularly valuable in applications requiring high luminescence and stability .
Properties
CAS No. |
12191-51-4 |
|---|---|
Molecular Formula |
EuZn5 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
europium;zinc |
InChI |
InChI=1S/Eu.5Zn |
InChI Key |
GYFLPLNJKDILSL-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


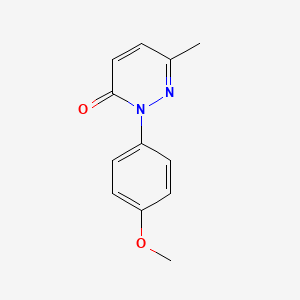
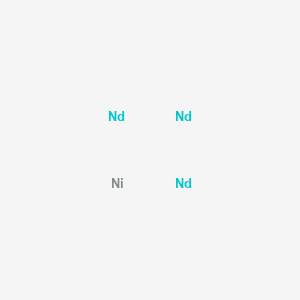
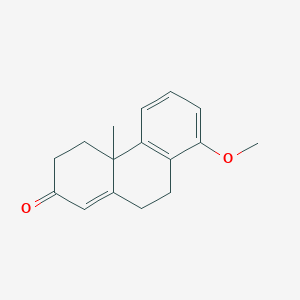
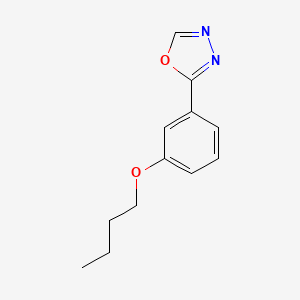
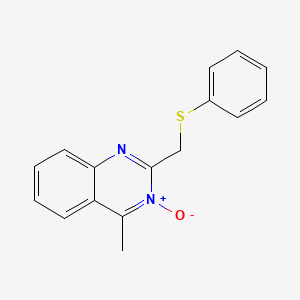
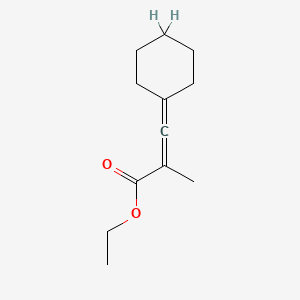
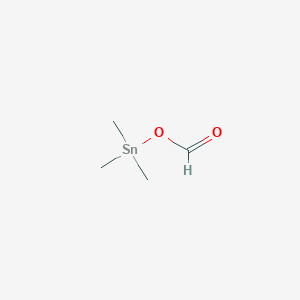
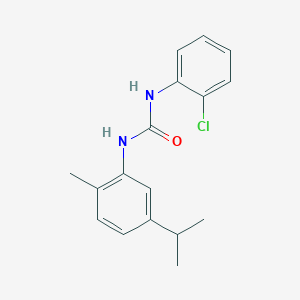

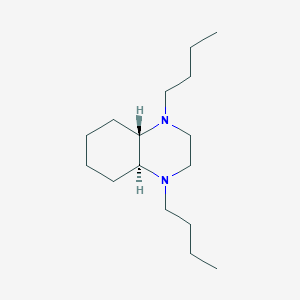
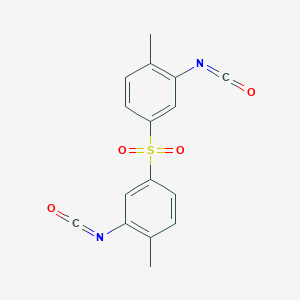
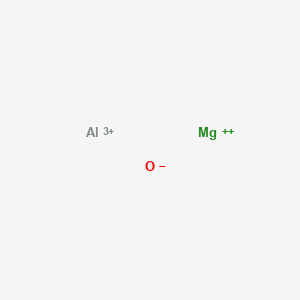
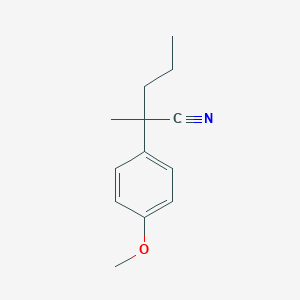
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
